molecular formula C14H23N5O4 B7856163 2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3H-purin-6-one

2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3H-purin-6-one

Cat. No.: B7856163
M. Wt: 325.36 g/mol
InChI Key: IDFDGVJRIDONQK-SECBINFHSA-N
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Description

2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3H-purin-6-one is a chemical compound with the molecular formula C14H23N5O4 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3H-purin-6-one typically involves the reaction of a purine derivative with a suitable alkylating agent. One common method involves the use of 4,4-diethoxy-2-(hydroxymethyl)butyl bromide as the alkylating agent, which reacts with 2-amino-6-chloropurine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3H-purin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3H-purin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-chloropurine: A precursor in the synthesis of the target compound.

    2-amino-9-(hydroxymethyl)purine: A structurally similar compound with different substituents.

    2-amino-9-(4,4-dimethoxybutyl)purine: Another derivative with similar chemical properties.

Uniqueness

2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3H-purin-6-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the diethoxy and hydroxymethyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O4/c1-3-22-10(23-4-2)5-9(7-20)6-19-8-16-11-12(19)17-14(15)18-13(11)21/h8-10,20H,3-7H2,1-2H3,(H3,15,17,18,21)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFDGVJRIDONQK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(CN1C=NC2=C1NC(=NC2=O)N)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C[C@H](CN1C=NC2=C1NC(=NC2=O)N)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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